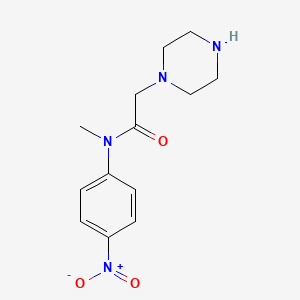
N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a nitrophenyl group, a piperazine ring, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide typically involves the following steps:
Acylation: The reaction of 4-nitroaniline with chloroacetyl chloride to form N-(4-nitrophenyl)-2-chloroacetamide.
Substitution: The reaction of N-(4-nitrophenyl)-2-chloroacetamide with N-methylpiperazine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Reduction: N-methyl-N-(4-aminophenyl)-2-(piperazin-1-yl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The nitrophenyl group might be involved in electron transfer reactions, while the piperazine ring could interact with biological membranes or proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)ethanamide
- N-methyl-N-(4-nitrophenyl)-2-(morpholin-1-yl)acetamide
- N-methyl-N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide
Uniqueness
N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitrophenyl group and a piperazine ring makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C13H18N4O3 |
|---|---|
Poids moléculaire |
278.31 g/mol |
Nom IUPAC |
N-methyl-N-(4-nitrophenyl)-2-piperazin-1-ylacetamide |
InChI |
InChI=1S/C13H18N4O3/c1-15(11-2-4-12(5-3-11)17(19)20)13(18)10-16-8-6-14-7-9-16/h2-5,14H,6-10H2,1H3 |
Clé InChI |
LRLUTTLRQCVDKQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)CN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















